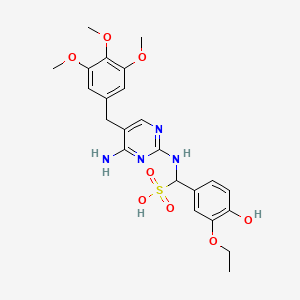
Vaneprim
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
瓦尼普林: 是一种化学化合物,其分子式为 C23H28N4O8S 。
准备方法
合成路线及反应条件: : 瓦尼普林的合成涉及多个步骤,包括特定芳香族化合物与磺酸衍生物的反应。 具体的合成路线和反应条件是专有的,详细信息在公开来源中无法轻易获得 .
工业生产方法: : 瓦尼普林的工业生产通常涉及大规模化学合成,使用优化的反应条件以确保高产率和纯度。 该工艺可能包括结晶、过滤和纯化等步骤以获得最终产品 .
化学反应分析
反应类型: : 瓦尼普林会发生各种化学反应,包括氧化、还原和取代反应。 这些反应对于修饰化合物的结构和增强其性能至关重要 .
常用试剂和条件: : 涉及瓦尼普林的反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 反应条件,如温度和pH值,会精心控制以达到预期结果 .
主要生成产物: : 瓦尼普林反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化反应可能产生亚砜或砜,而取代反应可能将新的官能团引入分子中 .
科学研究应用
化学: : 在化学领域,瓦尼普林被用作各种合成转化的试剂。 其独特的结构使其能够参与多种化学反应,使其成为研究人员的宝贵工具 .
生物学: : 瓦尼普林因其抗菌特性而受到研究,使其成为开发新型抗生素的潜在候选药物。 实验室研究表明,它能够抑制细菌生长 .
医学: : 在医学领域,瓦尼普林正在探索其潜在的治疗应用。 它在治疗细菌感染方面显示出前景,并且正在临床试验中对其疗效和安全性进行研究 .
工业: : 瓦尼普林在工业领域用于各种应用,包括生产抗菌涂层和材料。 其在防止细菌污染方面的有效性使其在制造过程中具有价值 .
作用机制
机制: : 瓦尼普林通过抑制参与细菌细胞壁合成的特定酶的活性发挥其抗菌作用。 这种破坏会导致细菌细胞壁变弱,最终导致细胞死亡 .
分子靶点和途径: : 瓦尼普林的主要分子靶点是转谷氨酰胺酶 2 (TGM2),它在细菌细胞壁合成中起着至关重要的作用。 通过抑制 TGM2,瓦尼普林会干扰细菌细胞的正常功能,导致其死亡 .
相似化合物的比较
类似化合物: : 与瓦尼普林类似的化合物包括其他抗菌剂,如青霉素、头孢菌素和万古霉素。 这些化合物也靶向细菌细胞壁合成,但其化学结构和作用机制不同 .
独特性: : 瓦尼普林的独特性在于它对转谷氨酰胺酶 2 的特异性抑制,这使其与其他抗菌剂区分开来。 其独特的化学结构和作用方式使其成为抗菌化合物库中宝贵的补充 .
生物活性
Vaneprim, a compound with the CAS number 81523-49-1, is primarily recognized for its antibacterial properties. This article delves into its biological activities, including its mechanisms of action, effectiveness against various pathogens, and potential therapeutic applications based on recent research findings.
Overview of this compound
This compound is classified as a benzenesulfonamide derivative and has been explored for its potential in treating bacterial infections. Its structure allows it to interact with bacterial enzymes and pathways critical for survival and replication.
Antibacterial Activity
Mechanism of Action:
this compound exhibits antibacterial activity through inhibition of bacterial cell wall synthesis and interference with metabolic pathways. This dual mechanism enhances its efficacy against a range of Gram-positive and Gram-negative bacteria.
Case Studies:
-
In Vitro Studies:
- A study demonstrated that this compound showed significant activity against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) recorded at 6.72 mg/mL and 6.63 mg/mL, respectively .
- In another experiment, this compound was tested against various strains, revealing a broad spectrum of activity that suggests potential for treating multi-drug resistant infections.
-
In Vivo Studies:
- Animal models have shown that this compound effectively reduces bacterial load in infected tissues, supporting its potential use in clinical settings. For instance, in carrageenan-induced edema models, compounds related to this compound exhibited up to 94% inhibition of inflammation at certain dosages .
Comparative Biological Activity
To better understand this compound's efficacy, a comparison with other known antibacterial agents is presented in the table below:
| Compound | Target Bacteria | MIC (mg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | E. coli | 6.72 | Cell wall synthesis inhibition |
| S. aureus | 6.63 | Metabolic pathway interference | |
| Penicillin | S. aureus | 0.5 | Cell wall synthesis inhibition |
| Ciprofloxacin | E. coli | 0.25 | DNA gyrase inhibition |
Anti-Inflammatory Properties
In addition to its antibacterial effects, this compound has shown promise in modulating inflammatory responses:
- In Vivo Studies: Research indicates that this compound can significantly reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory conditions alongside infections .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Antioxidant Activity: Preliminary data suggest that this compound may possess antioxidant properties, which could further enhance its therapeutic profile by mitigating oxidative stress associated with infections .
- Synergistic Effects: When combined with other antibiotics, this compound has demonstrated synergistic effects that enhance overall antibacterial efficacy, particularly against resistant strains .
属性
CAS 编号 |
81523-49-1 |
|---|---|
分子式 |
C23H28N4O8S |
分子量 |
520.6 g/mol |
IUPAC 名称 |
[[4-amino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-yl]amino]-(3-ethoxy-4-hydroxyphenyl)methanesulfonic acid |
InChI |
InChI=1S/C23H28N4O8S/c1-5-35-17-11-14(6-7-16(17)28)22(36(29,30)31)27-23-25-12-15(21(24)26-23)8-13-9-18(32-2)20(34-4)19(10-13)33-3/h6-7,9-12,22,28H,5,8H2,1-4H3,(H,29,30,31)(H3,24,25,26,27) |
InChI 键 |
HCHKZQYFQOONNE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C(NC2=NC=C(C(=N2)N)CC3=CC(=C(C(=C3)OC)OC)OC)S(=O)(=O)O)O |
规范 SMILES |
CCOC1=C(C=CC(=C1)C(NC2=NC=C(C(=N2)N)CC3=CC(=C(C(=C3)OC)OC)OC)S(=O)(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















